4-Butoxy-3-ethoxybenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

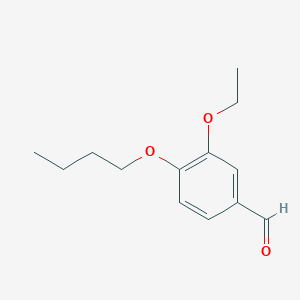

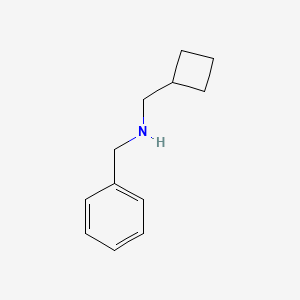

“4-Butoxy-3-ethoxybenzaldehyde” is a chemical compound with the linear formula C13H18O3 . It has a molecular weight of 222.287 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The InChI code for “4-Butoxy-3-ethoxybenzaldehyde” is 1S/C13H18O3/c1-3-5-8-16-12-7-6-11 (10-14)9-13 (12)15-4-2/h6-7,9-10H,3-5,8H2,1-2H3 . The canonical SMILES representation is CCCCOC1=C (C=C (C=C1)C=O)OCC .

Physical And Chemical Properties Analysis

“4-Butoxy-3-ethoxybenzaldehyde” has a molecular weight of 222.28 g/mol . It has a complexity of 194 and a topological polar surface area of 35.5 Ų . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 7 rotatable bonds .

科学的研究の応用

Molecular Interaction Studies

- 4-Ethoxybenzaldehyde has been used in Raman spectroscopic studies to analyze molecular interactions in binary mixtures. The research focused on the concentration dependence of vibrational relaxation of the CO stretching band in different solvents, providing insights into the molecular dynamics of such compounds (Ramakrishnan et al., 2009).

Thermodynamic Studies

- The solubility and solution thermodynamics of related compounds like 4-hydroxybenzaldehyde in various solvents have been studied. These studies offer crucial data for understanding the dissolution behavior and potential applications in purification processes (Wang et al., 2017).

Vibrational Dynamics

- Insights into the vibrational dynamics of compounds such as 4-ethoxybenzaldehyde have been obtained using inelastic neutron scattering (INS) spectroscopy and periodic DFT calculations. This research aids in understanding the molecular behavior in the solid state, which is valuable for various applications (Ribeiro-Claro et al., 2021).

Electrophilic Substitution Studies

- Studies have been conducted on the reductive electrophilic substitution of derivatives of related benzaldehydes, shedding light on chemical reactions and potential applications in synthetic chemistry (Azzena et al., 1992).

Synthesis Research

- Research on the synthesis of new derivatives from reactions involving compounds like 3-ethoxy-4-hydroxybenzaldehyde has been reported. These studies contribute to the development of new chemical entities and their potential applications (Yüksek et al., 2005).

Chemical Reactions and Properties

- Investigations into the demethylation and other chemical reactions of ethoxy-hydroxybenzaldehydes provide insights into their chemical properties and potential applications in organic synthesis (Ireland & Walba, 2003).

Safety and Hazards

The safety data sheet for a similar compound, Ethyl 4-tert-butoxy-3-oxobutanoate, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

将来の方向性

特性

IUPAC Name |

4-butoxy-3-ethoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-3-5-8-16-12-7-6-11(10-14)9-13(12)15-4-2/h6-7,9-10H,3-5,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCSYUPPGUVAPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364490 |

Source

|

| Record name | 4-butoxy-3-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Butoxy-3-ethoxybenzaldehyde | |

CAS RN |

93567-90-9 |

Source

|

| Record name | 4-butoxy-3-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B1270925.png)

![2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1270932.png)